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Compound of Interest

Compound Name: 3,5-Dibromopicolinic acid

CAS No.: 61830-40-8

Cat. No.: B1313591

Get Quote

3,5-Dibromopicolinic acid, also known as 3,5-Dibromopyridine-2-carboxylic acid, is a

substituted pyridine derivative whose value lies in the strategic placement of its functional

groups: a carboxylic acid at the 2-position and two bromine atoms at the 3- and 5-positions.[1]

[2] This arrangement provides a versatile scaffold for complex molecular architecture. The

carboxylic acid offers a handle for amide bond formation or other derivatizations, while the two

bromine atoms serve as key sites for carbon-carbon bond-forming reactions.

The compound presents as a solid, typically off-white to pale yellow in color.[2] Its stability

under standard laboratory conditions makes it a reliable reagent in multi-step synthetic

pathways.[2]
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Property Value Source(s)

CAS Number 61830-40-8 [1][2]

Molecular Formula C₆H₃Br₂NO₂ [1][2]

Molecular Weight 280.90 g/mol [1][2]

IUPAC Name
3,5-dibromo-2-

pyridinecarboxylic acid

Appearance Off-white to pale yellow solid [2]

Purity Typically ≥97% (HPLC) [2]

Melting Point ~178-180 °C [3]

Solubility

Soluble in some organic

solvents like DMSO and

chloroform; insoluble in water.

[3]

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). |[2][3][4] |

Table 2: Computed Physicochemical Data

Property Value Source(s)

Density 2.202 g/cm³ [3]

Boiling Point 337.6 °C at 760 mmHg [3]

Flash Point 158.0 °C [3]

| Refractive Index | 1.652 |[3] |

Strategic Synthesis: A Proposed Workflow
While numerous suppliers offer this compound, understanding its synthesis provides insight

into potential impurities and scale-up strategies. A logical and common route involves the

selective bromination of a pyridine precursor followed by introduction of the carboxylic acid

functionality.
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A plausible synthetic pathway begins with pyridine, which undergoes electrophilic bromination

under harsh conditions to yield 3,5-dibromopyridine.[5] The subsequent step, carboxylation, is

the critical transformation to arrive at the target acid. This is often achieved via a lithium-

halogen exchange or Grignard formation at the more reactive 2-position, followed by quenching

with carbon dioxide.

Pyridine

3,5-Dibromopyridine

 Electrophilic Bromination 
 (Br₂, H₂SO₄, SOCl₂) 

3,5-Dibromopicolinic Acid

 1. Directed Ortho-metalation (e.g., LDA) or Halogen-Metal Exchange 
 2. Carboxylation (CO₂) 

 3. Acidic Workup 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,5-Dibromopicolinic acid.

Exemplary Laboratory Protocol: Carboxylation of 3,5-
Dibromopyridine
This protocol is a representative method based on established organometallic chemistry

principles and should be performed with appropriate safety precautions.

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon

atmosphere, dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78

°C (dry ice/acetone bath).
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Metalation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via

syringe, maintaining the temperature at -78 °C. The choice of n-BuLi facilitates a lithium-

halogen exchange, preferentially at the 2-position due to the directing effect of the nitrogen

atom. Stir the resulting solution for 1 hour at this temperature.

Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour

the reaction mixture over an excess of crushed dry ice. This step must be performed with

care to avoid excessive pressure buildup. The organolithium intermediate acts as a potent

nucleophile, attacking the electrophilic carbon of CO₂.

Quench and Extraction: Allow the mixture to warm to room temperature. Quench the reaction

by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the

aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylate salt. Extract the product

into ethyl acetate (3x).

Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by

recrystallization from an ethanol/water mixture. The purity of the final product, 3,5-
Dibromopicolinic acid, must be validated by melting point analysis and spectroscopic

methods (NMR, IR), comparing the data against reference values.

Chemical Reactivity and Synthetic Utility
The true power of 3,5-Dibromopicolinic acid lies in its capacity to serve as a scaffold in

palladium-catalyzed cross-coupling reactions. The two C-Br bonds are prime sites for forming

new C-C, C-N, or C-O bonds, making it an invaluable intermediate.[2]

The Cornerstone Application: Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is

a foundational tool in modern drug discovery.[6][7] 3,5-Dibromopicolinic acid is an excellent

substrate for such transformations. The two bromine atoms can be functionalized sequentially,

allowing for the controlled, stepwise introduction of different aryl or alkyl groups.
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The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]

[8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:
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Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst, is required

to initiate the cycle by oxidatively adding into the C-Br bond.[8]

Ligand: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are used to

stabilize the palladium center and modulate its reactivity.[9]

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the boronic

acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation

step.[10]

Applications in Drug Discovery and Beyond
The ability to use 3,5-Dibromopicolinic acid to construct complex biaryl and heteroaryl

structures makes it a "privileged fragment" in medicinal chemistry.[11][12]

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel

therapeutic agents, particularly those targeting cancer and bacterial infections.[2][13] The

pyridine core is a common motif in bioactive molecules, and the substituents introduced via

cross-coupling can be tailored to optimize binding to biological targets.[14]

Agrochemicals: The compound is utilized in creating new herbicides and fungicides. The

specific substitution pattern can be fine-tuned to maximize efficacy against pests while

minimizing environmental impact.[2][13]

Material Science: In material science, it is used to develop advanced materials like

specialized polymers and coatings. Its rigid structure and functional handles allow for the

modification of material properties, such as durability and surface characteristics.[2][13]

Biochemical Research: The molecule can be used as a starting point to synthesize probes

for studying enzyme interactions and metabolic pathways, aiding in the identification of new

drug targets.[2][13]

Safety and Handling
As with any active chemical reagent, proper handling of 3,5-Dibromopicolinic acid is

paramount. It is classified as an irritant and is harmful if swallowed.[15]
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Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source(s)

|

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye
irritation.H335: May cause respiratory irritation. |[15] |

Recommended Handling Procedures:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[15]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety

goggles, and a lab coat.

In case of Exposure:

Skin: Immediately wash off with soap and plenty of water.[15]

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.[15]

Inhalation: Move the person to fresh air.[15]

Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of significant exposure, seek immediate medical attention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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